BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 8-Azaspiro[4.5]decane:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 8-Azaspiro[4.5]decane

Cat. No.: B094499

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 8-
Azaspiro[4.5]decane. Due to the limited availability of public experimental spectroscopic data
for the parent compound, this document presents a combination of predicted data based on its
chemical structure and experimental data for the closely related analogue, 1,4-Dioxa-8-
azaspiro(4.5)decane, to serve as a valuable reference.

Chemical Structure and Properties

8-Azaspiro[4.5]decane is a spirocyclic aliphatic amine. Its structure consists of a cyclopentane
ring fused to a piperidine ring at the C4 position of the piperidine.

IUPAC Name: 8-azaspiro[4.5]decane[1]

Molecular Formula: COH17N[1]

Molecular Weight: 139.24 g/mol [1]

CAS Number: 176-64-7[1]

Caption: Figure 1. Chemical Structure of 8-Azaspiro[4.5]decane
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Predicted Spectroscopic Data for 8-
Azaspiro[4.5]decane

The following tables summarize the predicted spectroscopic data for 8-Azaspiro[4.5]decane.
These predictions are based on established principles of NMR, IR, and mass spectrometry.

Predicted 'H NMR Data

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
NH 1.0-3.0 Broad singlet 1H
CH:z (piperidine,
] (Pip 25-3.0 Triplet 4H
adjacent to N)
CH: (piperidine,
) (Pip ) 14-18 Triplet 4H
adjacent to spiro C)
CHz (cyclopentane) 1.3-1.7 Multiplet 8H

Predicted *C NMR Data

Carbon Predicted Chemical Shift (6, ppm)
Spiro C 35-45
C (piperidine, adjacent to N) 45 - 55
C (piperidine, adjacent to spiro C) 30-40
C (cyclopentane) 20-30

Predicted IR Spectroscopy Data
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. Predicted Absorption .
Functional Group Intensity
Range (cm™?)

N-H Stretch 3300 - 3500 Medium, broad
C-H Stretch (sp?3) 2850 - 3000 Strong

N-H Bend 1590 - 1650 Medium

C-N Stretch 1000 - 1250 Medium

Predicted Mass Spectrometry Data

mlz Interpretation

139 [M]* (Molecular lon)
138 [M-H]*

124 [M-CHs]*

110 [M-C2Hs]*

96 [M-CsH7]*

Experimental Spectroscopic Data for 1,4-Dioxa-8-
azaspiro(4.5)decane

As a reference, the following tables present the experimental spectroscopic data for the related
compound, 1,4-Dioxa-8-azaspiro(4.5)decane (CAS: 177-11-7).

1 - - -
Chemical Shift (6, Lo . .
Multiplicity Integration Assignment
ppm)
3.95 Singlet 4H O-CHz2-CH2-O
2.89 Triplet 4H CH2-N-CH:
1.72 Triplet 4H CH2-C-CH:
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Note: Data sourced from publicly available spectral databases.

13 - -8-
Chemical Shift (6, ppm) Assignment
107.8 Spiro C (O-C-0)
64.2 O-CH2-CH2-O
45.1 CH2-N-CH:
34.9 CH2-C-CH:

Note: Data sourced from publicly available spectral databases.

Mass Spectrometry Data for 1,4-Dioxa-8-

azaspiro(4.5)decane
mlz

Relative Intensity (%) Interpretation
143 100 [M]* (Molecular lon)
142 50 [M-H]*
112 80 [M-OCHs]*
99 95 [M-C2H4O]*
86 60 [M-C3HsO]*

Note: Data sourced from publicly available spectral databases.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for an
organic compound like 8-Azaspiro[4.5]decane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube. Ensure the
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sample is fully dissolved.

 Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the probe
to optimize the magnetic field homogeneity.

o Data Acquisition: Acquire a *H NMR spectrum using a standard pulse sequence. For 13C
NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Key
parameters to set include the number of scans, acquisition time, and relaxation delay.

o Data Processing: Perform a Fourier transform on the acquired free induction decay (FID) to
obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Integrate
the signals in the *H NMR spectrum and pick the peaks in both *H and 13C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates
(e.g., NaCl or KBr).

o Sample Preparation (ATR): Place a small drop of the liquid sample directly onto the ATR
crystal.

e Background Spectrum: Record a background spectrum of the empty salt plates or the clean
ATR crystal.

o Sample Spectrum: Record the spectrum of the sample. The instrument software will
automatically ratio the sample spectrum against the background spectrum to produce the
final absorbance or transmittance spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).

« lonization: lonize the sample using an appropriate method. Electron lonization (EI) is
common for volatile compounds, while Electrospray lonization (ESI) is suitable for less
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volatile or thermally labile compounds.[2]

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of each ion at a specific m/z value.

o Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak
and characteristic fragment ions to elucidate the molecular structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound.
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Figure 2. General Workflow for Spectroscopic Analysis

~

Sample Preparation

Sample of
8-Azaspiro[4.5]decane

for NMR for IR/MS

Dissolution in Neat Liquid or
Deuterated Solvent Thin Film

guisition

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer

Data AnalyS|s & Interpretation

1D & 2D NMR Spectra IR Spectrum Mass Spectrum
(Chemical Shifts, Coupling) (Functional Groups) (Molecular lon, Fragmentation)

lucidatiop

Final Structure of

8-Azaspiro[4.5]decane

Click to download full resolution via product page

Caption: Figure 2. General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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